molecular formula C8H3F6N3 B1487237 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine CAS No. 2231674-05-6

5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Cat. No. B1487237
CAS RN: 2231674-05-6
M. Wt: 255.12 g/mol
InChI Key: XQFPONIHCGDLKU-UHFFFAOYSA-N
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Description

The compound “5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound is likely to be a liquid at room temperature .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains two trifluoromethyl groups (-CF3), which are known for their high electronegativity and can significantly influence the chemical behavior of the compound . The diazirine group is a type of diazo compound that consists of a three-membered ring with two nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the trifluoromethyl groups and the diazirine group. Trifluoromethyl groups are known to be quite stable but can undergo reactions with strong nucleophiles . The diazirine group can undergo photolysis to generate a carbene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups would likely increase the compound’s lipophilicity, which could influence its solubility and boiling point .

Safety and Hazards

While specific safety and hazard data for this compound is not available, general precautions should be taken while handling it, such as avoiding inhalation or contact with skin and eyes, and using it only in a well-ventilated area .

Future Directions

The study and application of fluorinated organic compounds is a rapidly growing field in medicinal chemistry due to their unique properties. This compound, with its trifluoromethyl groups and diazirine group, could potentially be explored for various applications in this field .

properties

IUPAC Name

5-(trifluoromethyl)-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6N3/c9-7(10,11)4-1-2-5(15-3-4)6(16-17-6)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFPONIHCGDLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 6
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

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